(Benzene)tricarbonylchromium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

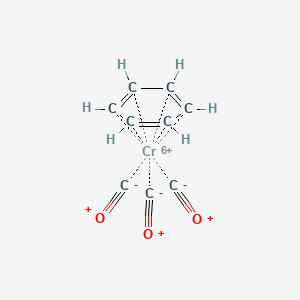

C9H6CrO3+6 |

|---|---|

Molecular Weight |

214.14 g/mol |

IUPAC Name |

benzene;carbon monoxide;chromium(6+) |

InChI |

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;/q;;;;+6 |

InChI Key |

OWQVYADSJVILAH-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr+6] |

Origin of Product |

United States |

Foundational & Exploratory

(Benzene)tricarbonylchromium: A Historical and Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and technical overview of (benzene)tricarbonylchromium, a landmark compound in organometallic chemistry. From its initial discovery and synthesis in the mid-20th century to its subsequent development as a versatile reagent in organic synthesis, this document details the key scientific milestones, experimental protocols, and foundational principles that have established this compound as an indispensable tool for chemists. The guide explores the seminal work of the pioneering scientists, the evolution of synthetic methodologies, the early structural characterization, and the fundamental applications that have cemented its legacy in the field.

Introduction: A Landmark in Organometallic Chemistry

This compound, with the formula Cr(C₆H₆)(CO)₃, is a yellow crystalline solid that holds a significant place in the annals of organometallic chemistry.[1] Its discovery not only introduced a new class of metal-arene complexes but also profoundly influenced our understanding of chemical bonding and reactivity. The molecule adopts a characteristic "piano stool" geometry, where the chromium atom is bonded to the planar benzene ring and three carbonyl ligands.[1] This unique structure is central to its remarkable properties and reactivity. The complexation of a benzene ring to the chromium tricarbonyl moiety dramatically alters its electronic character, transforming it from a nucleophilic to an electrophilic species and increasing the acidity of its protons.[1] This inversion of reactivity, or "umpolung," has been artfully exploited by organic chemists to achieve novel transformations, making this compound a powerful reagent for the synthesis of complex organic molecules.

The Dawn of a New Arene Complex: Discovery and First Synthesis

The journey to this compound was paved by earlier groundbreaking work in the field of organometallic chemistry, particularly the discovery of "sandwich" complexes.

The Precursor: The Groundbreaking Discovery of Bis(benzene)chromium

The intellectual forerunner to this compound was the discovery of bis(benzene)chromium, (C₆H₆)₂Cr, by Ernst Otto Fischer and Walter Hafner in 1955.[2] This novel compound, in which a chromium atom is sandwiched between two benzene rings, challenged the prevailing theories of chemical bonding and opened up a new chapter in the study of metal-arene interactions. The synthesis and characterization of bis(benzene)chromium provided the crucial foundation and intellectual impetus for exploring other arene-metal carbonyl complexes.

The Seminal Report: Fischer and Öfele's 1957 Synthesis

In 1957, Ernst Otto Fischer and Karl Öfele reported the first synthesis of this compound.[1] Their pioneering method involved the carbonylation of bis(benzene)chromium. In this process, they heated a mixture of bis(benzene)chromium and chromium hexacarbonyl in a sealed tube, which yielded this compound along with additional chromium carbonyl. While historically significant, this method was of limited practical applicability due to the harsh reaction conditions and the multi-step nature of preparing the starting material.[3]

The original synthesis reported by Fischer and Öfele involved the reaction of bis(benzene)chromium with chromium hexacarbonyl in a sealed tube at 220 °C.[3] This method, while foundational, has been largely superseded by more direct and efficient procedures.

A More Practical Path: The Advent of Direct Synthesis

The limitations of the initial Fischer-Öfele synthesis spurred the search for more efficient and versatile methods for preparing (arene)tricarbonylchromium complexes. Remarkably, almost concurrently with Fischer and Öfele's report, three independent research groups developed a more direct and broadly applicable synthesis.

Nearly Simultaneous Independent Reports

This more practical approach involves the direct reaction of chromium hexacarbonyl with an arene. This method proved to be far more versatile, as it could be applied to a wide range of substituted arenes, opening the door to a rich and diverse chemistry of these complexes.[3]

The Key Research Groups and their Contributions

The development of the direct synthesis method is attributed to the independent work of three research groups:

-

G. Natta, R. Ercoli, and F. Calderazzo in Italy published their findings in "La Chimica e l'Industria" in 1958.[4]

-

B. Nicholls and M. C. Whiting in the United Kingdom reported their method in the "Journal of the Chemical Society" in 1959.[5]

-

A third, independent effort, as noted in historical reviews, also contributed to the establishment of this direct synthetic route.[3]

The most common and practical synthesis of this compound involves heating a mixture of chromium hexacarbonyl and benzene.[6] A variety of high-boiling solvents can be used, or the arene itself can serve as the solvent. A common procedure involves refluxing chromium hexacarbonyl in a mixture of di-n-butyl ether and tetrahydrofuran with the arene.[6][7]

Step-by-Step Methodology:

-

A mixture of chromium hexacarbonyl and the arene (in this case, benzene) is prepared in a suitable high-boiling solvent, such as di-n-butyl ether containing about 10% tetrahydrofuran.[7]

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[7]

-

The reaction is monitored until completion (typically several hours to a day).

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by chromatography on silica gel followed by recrystallization or sublimation, to yield the yellow crystalline this compound.[6]

Unveiling the Structure: Early Characterization Studies

The determination of the structure of this compound was a crucial step in understanding its bonding and reactivity. A combination of X-ray crystallography and spectroscopic methods provided a clear picture of its unique geometry.

The "Piano Stool" Geometry: X-ray Crystallography

Early X-ray diffraction studies confirmed the now-famous "piano stool" geometry of this compound. These studies revealed that the chromium atom is situated below the plane of the benzene ring, with the three carbonyl ligands arranged as the "legs" of the stool. The benzene ring is planar, and the chromium atom is equidistant from the six carbon atoms of the ring, indicating η⁶-coordination.

Spectroscopic Confirmation

Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provided further crucial evidence for the structure and bonding in this compound.

| Spectroscopic Technique | Key Observational Data | Interpretation |

| Infrared (IR) | Strong C-O stretching bands in the range of 1900-2000 cm⁻¹. | The number and position of these bands are characteristic of the C₃ᵥ symmetry of the Cr(CO)₃ fragment and indicate that the carbonyls are terminal and bonded to the chromium. |

| ¹H NMR | A single sharp resonance for the six benzene protons. | This indicates that all six protons of the benzene ring are chemically equivalent on the NMR timescale, consistent with the η⁶-coordination and rapid rotation of the Cr(CO)₃ group. |

| ¹³C NMR | A single resonance for the six carbon atoms of the benzene ring and a separate resonance for the carbonyl carbons. | This further confirms the equivalence of the benzene carbons and provides information about the electronic environment of the carbonyl ligands. |

A New Tool for Organic Synthesis: Historical Development of Applications

The true genius of this compound lies in its ability to modulate the reactivity of the arene ring, transforming it into a versatile platform for organic synthesis.

Activation of the Arene Ring

The Cr(CO)₃ fragment is a powerful electron-withdrawing group. Upon complexation, it significantly reduces the electron density of the benzene ring. This has two major consequences:

-

Increased Electrophilicity: The normally electron-rich and nucleophilic benzene ring becomes susceptible to attack by nucleophiles.

-

Increased Acidity: The protons on the benzene ring and at the benzylic position (the carbon atom adjacent to the ring) become more acidic and can be removed by a strong base.

A New Frontier in Aromatic Chemistry: Nucleophilic Aromatic Addition

One of the most significant applications of this compound is in nucleophilic aromatic addition reactions. This reactivity was a paradigm shift, as benzene itself is highly resistant to nucleophilic attack. The pioneering work in this area demonstrated that a wide range of nucleophiles, including carbanions, could add to the benzene ring of the complex to form an intermediate cyclohexadienyl complex. This intermediate can then be reacted with an electrophile to generate a substituted arene, or it can be oxidized to restore the aromaticity, resulting in a net nucleophilic aromatic substitution.[8]

Harnessing the Benzylic Position: Enhanced Acidity and Stereocontrol

The complexation of an arene to the Cr(CO)₃ fragment also significantly increases the acidity of the protons at the benzylic position. This allows for the easy deprotonation of the benzylic carbon with a strong base to form a stabilized carbanion. This benzylic anion can then react with various electrophiles, providing a powerful method for the functionalization of the side chains of aromatic compounds.[9][10][11] Furthermore, the bulky Cr(CO)₃ group provides a steric directing effect, enabling highly stereoselective reactions at the benzylic position.[10][11]

Conclusion: The Enduring Legacy of this compound

The discovery and development of this compound represent a pivotal moment in the history of chemistry. This seemingly simple molecule not only expanded the frontiers of organometallic chemistry but also provided organic chemists with a powerful and versatile tool for the construction of complex molecules. Its ability to completely alter the inherent reactivity of the benzene ring is a testament to the profound influence of metal-ligand interactions. The fundamental principles of reactivity and stereocontrol established through the study of this compound continue to inspire the development of new synthetic methodologies and catalysts, ensuring its enduring legacy in the field.

References

-

Fischer, E. O.; Öfele, K. Über Aromatenkomplexe von Metallen, XIII. Benzol-chrom-tricarbonyl. Chem. Ber.1957 , 90 (11), 2532–2535. [Link]

-

Seyferth, D. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics2002 , 21 (14), 2800–2820. [Link]

-

Nicholls, B.; Whiting, M. C. The organic chemistry of the transition elements. Part I. Tricarbonylchromium derivatives of aromatic compounds. J. Chem. Soc.1959 , 551–556. [Link]

-

Ziegler, T.; Heber, U. Synthesis and structure of tricarbonyl(η⁶-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein J. Org. Chem.2012 , 8, 1059–1070. [Link]

-

Brocard, J.; Lebibi, J.; Couturier, D. Benzylic functionalization of arene(tricarbonyl)chromium complexes. J. Chem. Soc., Chem. Commun.1981 , (24), 1264–1265. [Link]

-

Blagg, J.; Davies, S. G.; Goodfellow, C. L.; Sutton, K. H. The diastereoselective functionalisation of arene tricarbonylchromium complexes containing a benzylic heteroatom substituent. J. Chem. Soc., Perkin Trans. 11987 , 1805–1811. [Link]

- Mahaffy, C. A. L.; Pauson, P. L. (η⁶-Arene)tricarbonylchromium Complexes. In Inorganic Syntheses; John Wiley & Sons, Inc., 2007; pp 121–126.

- Uemura, M. Benzylic Activation and Stereochemical Control in Reactions of Tricarbonyl(arene)chromium Complexes. Org. React.2006, 67, 217.

- Fischer, E. O.; Hafner, W. Di-benzol-chrom. Über Aromatenkomplexe von Metallen, I. Z.

-

Semmelhack, M. F.; Hall, H. T., Jr.; Yoshifuji, M. Nucleophilic aromatic substitution on π-arenechromium carbonyl complexes. J. Am. Chem. Soc.1976 , 98 (20), 6387–6389. [Link]

- Natta, G.; Ercoli, R.; Calderazzo, F. Sintesi di arene-cromo-tricarbonili. Chim. Ind. (Milan)1958, 40, 287–289.

Sources

- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eudml.org [eudml.org]

- 5. 113. The organic chemistry of the transition elements. Part I. Tricarbonylchromium derivatives of aromatic compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides [beilstein-journals.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Benzylic functionalization of arene(tricarbonyl)chromium complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. The diastereoselective functionalisation of arene tricarbonylchromium complexes containing a benzylic heteroatom substituent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (Benzene)tricarbonylchromium for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of (Benzene)tricarbonylchromium, a foundational organometallic complex with significant applications in organic synthesis and catalysis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, properties, and reactivity, offering field-proven insights into its practical applications.

Compound Identification and Nomenclature

This compound is a yellow crystalline solid that has become a staple reagent in synthetic chemistry.[1][2] Its unique "piano stool" geometry, where the planar benzene ring is bonded to a chromium atom bearing three carbonyl ligands, is a classic example of a half-sandwich compound.[1][2]

The standard nomenclature and identification numbers for this compound are crucial for accurate documentation and procurement in a research setting.

| Identifier | Value |

| IUPAC Name | (η⁶-benzene)tricarbonylchromium(0)[3][4] |

| CAS Registry Number | 12082-08-5[1][5][6] |

| Synonyms | Benchrotrene, Benzene chromium tricarbonyl[1][5][6][7] |

| Molecular Formula | C₉H₆CrO₃[5] |

| Molecular Weight | 214.14 g/mol [2][5] |

Synthesis: The Fischer-Öfele Method

The most common and practical laboratory-scale synthesis of this compound is the direct thermal reaction of chromium hexacarbonyl with benzene, a method first reported by Fischer and Öfele in 1957.[2][8] This reaction proceeds via a dissociative mechanism where the stable 18-electron chromium hexacarbonyl complex thermally loses carbonyl ligands, creating a coordinatively unsaturated and highly reactive chromium species. This intermediate is then trapped by the π-electron system of the benzene ring to form the final product.[8]

Experimental Protocol: Direct Thermal Synthesis

This protocol outlines a self-validating system for the synthesis of this compound. The causality behind the experimental choices is highlighted to ensure reproducibility and safety.

Materials:

-

Chromium hexacarbonyl (Cr(CO)₆)

-

Benzene (C₆H₆), dried and degassed

-

Di-n-butyl ether or Tetrahydrofuran (THF), as solvent

-

Argon or Nitrogen gas for inert atmosphere operation

Procedure:

-

Inert Atmosphere: All glassware should be oven-dried and the reaction must be conducted under a strict inert atmosphere (e.g., using a Schlenk line) to prevent oxidation of the chromium species.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chromium hexacarbonyl in a mixture of benzene and di-n-butyl ether (or THF). Benzene serves as both a reactant and a solvent.

-

Thermal Reaction: The mixture is heated to reflux. The elevated temperature provides the necessary energy to promote the dissociation of the CO ligands from the chromium center.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the volatile, white chromium hexacarbonyl and the formation of the yellow this compound.

-

Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting yellow solid can be purified by sublimation or recrystallization to yield high-purity crystals.[1]

Synthesis Workflow Diagram

Caption: Simplified mechanism for the functionalization of benzene via its tricarbonylchromium complex.

Safety and Handling

This compound is a toxic chemical and should be handled with appropriate personal protective equipment, including chemical-resistant gloves, goggles, and protective clothing. [1]It is sensitive to air and moisture, and therefore, all manipulations should be carried out under an inert atmosphere to prevent decomposition. [1]Store the compound in a sealed container in a cool, dry place.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the synthetic chemist. Its unique reactivity profile, stemming from the electronic influence of the Cr(CO)₃ fragment, allows for the strategic functionalization of the benzene ring in ways that are not possible with the uncomplexed arene. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and drug development.

References

- Wolfa. (n.d.). Benzene Chromium Tricarbonyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3.

- Santa Cruz Biotechnology. (n.d.). Benzene-chromium(0) tricarbonyl | CAS 12082-08-5 | SCBT.

- Benchchem. (n.d.). Benzene Chromium Tricarbonyl | Organometallic Reagent.

- NIST. (n.d.). Benzenechromiumtricarbonyl. NIST WebBook.

- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.

- PubChem. (n.d.). (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141.

- Allen. (n.d.). Select the correct IUPA name for [Cr(C_(6)H_(6))(CO)_(3)].

- NIST. (n.d.). Benzenechromiumtricarbonyl. NIST WebBook.

- Infinity Learn. (n.d.). Select the correct I.U.P.A.C. name for CrC6H6(CO)3.

Sources

- 1. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]

- 2. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 3. Select the correct `IUPA` name for `[Cr(C_(6)H_(6))(CO)_(3)]` . [allen.in]

- 4. Select the correct I.U.P.A.C. name for CrC6H6(CO)3 [infinitylearn.com]

- 5. scbt.com [scbt.com]

- 6. Benzenechromiumtricarbonyl [webbook.nist.gov]

- 7. (Benzene)chromium tricarbonyl | C9H6CrO3+6 | CID 11986141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of (Benzene)tricarbonylchromium

Abstract

(Benzene)tricarbonylchromium, often referred to as benchrotrene, stands as a foundational organometallic compound that has profoundly influenced our understanding of metal-arene interactions. First synthesized by Fischer and Öfele in 1957, this archetypal "piano stool" complex, with the formula (η⁶-C₆H₆)Cr(CO)₃, serves as a pivotal model for elucidating the intricate electronic interplay between a transition metal and a π-aromatic system. This guide provides a comprehensive examination of its molecular architecture, the nature of its chemical bonds, and the experimental and theoretical frameworks used for its characterization. We will delve into crystallographic and spectroscopic data, supported by molecular orbital theory, to explain how coordination to the chromium tricarbonyl fragment fundamentally alters the structure and reactivity of the benzene ring. This document is intended for researchers, scientists, and drug development professionals who leverage the principles of organometallic chemistry in their work.

Molecular Geometry and Solid-State Structure

The three-dimensional arrangement of this compound is ubiquitously described as a "piano stool" geometry. In this configuration, the chromium atom is η⁶-coordinated to the six carbon atoms of the benzene ring, which acts as the planar "seat" of the stool. The three carbonyl (CO) ligands form the "legs," completing the coordination sphere of the metal center. This yellow crystalline solid is generally soluble in common nonpolar organic solvents.

Crystallographic Insights

Single-crystal X-ray diffraction has provided precise data on the molecule's bond lengths and angles, revealing subtle but significant structural changes in the benzene ligand upon coordination.

-

Distortion of the Benzene Ring: While often depicted as perfectly planar, the benzene ring in (η⁶-C₆H₆)Cr(CO)₃ exhibits minor distortions. The six carbon atoms are not perfectly coplanar, and the hydrogen atoms are bent slightly out of the mean plane of the ring, towards the chromium atom. Theoretical studies have shown that upon coordination, the ring expands and displays a slight alternation between shorter and longer carbon-carbon bonds.

-

Conformational Dynamics: The Cr(CO)₃ fragment can rotate relative to the benzene ring. Theoretical and experimental studies have identified two low-energy conformations: a staggered conformation, where the carbonyl groups are aligned with the midpoints of the C-C bonds of the benzene ring, and an eclipsed conformation, where they align with the carbon atoms. The energy barrier for this rotation is very low (approximately 0.333 kcal/mol), indicating that the Cr(CO)₃ tripod is an unhindered rotor at room temperature.

Key Structural Parameters

The following table summarizes typical bond distances derived from crystallographic and theoretical studies.

| Parameter | Typical Bond Length (Å) | Significance |

| Cr–C (benzene) | ~2.23 Å | Represents the distance between the metal center and the coordinated aromatic ring carbons. |

| Cr–C (carbonyl) | ~1.84 Å | Shorter than the Cr-arene bond, indicative of strong back-bonding to the CO ligands. |

| C–C (benzene) | ~1.41 Å | Slightly longer than in free benzene (~1.39 Å), suggesting a reduction in aromatic character. |

| C–O (carbonyl) | ~1.16 Å | Slightly longer than in free CO (~1.13 Å), a direct consequence of metal-to-ligand back-donation. |

digraph "Molecular_Structure" { graph [label="Figure 1: 'Piano Stool' structure of (C₆H₆)Cr(CO)₃.", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes Cr [label="Cr", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C6 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; CO1_C [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO2_C [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO3_C [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO1_O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2_O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO3_O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Cr to Benzene bonds (dashed to indicate delocalized pi-bonding) Cr -- C1 [style=dashed, color="#34A853"]; Cr -- C2 [style=dashed, color="#34A853"]; Cr -- C3 [style=dashed, color="#34A853"]; Cr -- C4 [style=dashed, color="#34A853"]; Cr -- C5 [style=dashed, color="#34A853"]; Cr -- C6 [style=dashed, color="#34A853"];

// Cr to Carbonyl bonds Cr -- CO1_C; Cr -- CO2_C; Cr -- CO3_C;

// Carbonyl C-O bonds CO1_C -- CO1_O [style=bold, penwidth=2]; CO2_C -- CO2_O [style=bold, penwidth=2]; CO3_C -- CO3_O [style=bold, penwidth=2]; }

Caption: Figure 1: 'Piano Stool' structure of (C₆H₆)Cr(CO)₃.

The Nature of the Bonding: A Molecular Orbital Perspective

The bonding in this compound is best described by Molecular Orbital (MO) theory, which considers the interactions between the frontier orbitals of a Cr(CO)₃ fragment and the π orbitals of the benzene ligand. The stability of the complex arises from a synergistic interplay of ligand-to-metal electron donation and metal-to-ligand back-donation.

Ligand-to-Metal σ-Donation

The primary attractive force involves the donation of electron density from the filled π orbitals of the benzene ring into the empty, appropriately symmetric d-orbitals of the chromium atom. Specifically, the highest occupied molecular orbitals (HOMO) of benzene (of e₁g symmetry) overlap effectively with the empty d₂², dₓ₂, and dᵧ₂ orbitals of the Cr(CO)₃ fragment. This electron donation forms a dative covalent bond and is the principal reason for the η⁶-coordination of the benzene ring to the metal.

Metal-to-Ligand π-Back-donation

To prevent an excessive buildup of negative charge on the electron-rich Cr(0) center, a compensatory mechanism known as π-back-donation occurs. This involves the flow of electron density from the filled d-orbitals of the chromium atom into the empty π* (antibonding) orbitals of both the benzene ring and the carbonyl ligands.

-

Back-donation to Benzene: The filled dₓz and dᵧz orbitals of chromium overlap with the empty lowest unoccupied molecular orbitals (LUMO) of the benzene ring (of e₂u symmetry). This interaction populates the antibonding orbitals of the arene, which slightly lengthens the C-C bonds and reduces the ring's aromaticity.

-

Back-donation to Carbonyls: The most significant back-donation occurs from the chromium d-orbitals into the low-lying π* orbitals of the CO ligands. This is a classic feature of metal carbonyls. This M→CO back-donation strengthens the Cr–C bond but weakens the C≡O triple bond, a phenomenon directly observable via infrared spectroscopy.

This dual-acceptor nature of the ligands results in a synergistic effect where σ-donation from the arene to the metal enhances the metal's ability to back-donate to both the arene and the CO ligands.

Caption: Figure 2: Key MO interactions in (C₆H₆)Cr(CO)₃.

Spectroscopic Signature and Electronic Consequences

Spectroscopic techniques provide invaluable, experimentally-derived evidence that validates the theoretical bonding models.

Infrared (IR) Spectroscopy

The most telling evidence for π-back-donation comes from the IR spectrum. The stretching frequency of the C≡O bond is highly sensitive to the electron density in its π* antibonding orbitals.

-

Free CO: Exhibits a C≡O stretch at ~2143 cm⁻¹.

-

Cr(CO)₆: Shows a single, strong C≡O stretch at ~2000 cm⁻¹.

-

(η⁶-C₆H₆)Cr(CO)₃: Typically displays two strong C≡O stretching bands in the range of 1890-1980 cm⁻¹ .

The significant decrease in the C≡O stretching frequency upon coordination to the Cr(0) center is direct proof of M→CO back-donation. The benzene ligand, being a weaker π-acceptor than CO, competes for back-donation. This results in slightly less back-donation to the CO ligands compared to Cr(CO)₆, but it is still a dominant electronic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the consequences of coordination on the electronic environment of the benzene ring.

-

¹H NMR: The protons on the coordinated benzene ring resonate at a significantly higher field (~5.3 ppm) compared to those in free benzene (~7.3 ppm). This upfield shift indicates increased shielding. While the Cr(CO)₃ group is a net electron-withdrawing group from the ring's π-system, the magnetic anisotropy of the chromium center and changes in ring currents lead to this pronounced shielding effect on the protons.

-

¹³C NMR: The carbon atoms of the coordinated benzene ring also show an upfield shift compared to free benzene, appearing around 90-100 ppm.

| Nucleus | Free Benzene (δ, ppm) | (η⁶-C₆H₆)Cr(CO)₃ (δ, ppm) | Interpretation |

| ¹H | ~7.3 | ~5.3 | Significant upfield shift due to shielding effects. |

| ¹³C | ~128 | ~93 | Upfield shift indicating changes in the π-system. |

| ¹³C | N/A | ~233 | Carbonyl carbons, deshielded. |

Reactivity Implications

The bonding model correctly predicts the profound change in the chemical reactivity of the benzene ring. The net electron withdrawal by the Cr(CO)₃ fragment deactivates the ring towards electrophilic aromatic substitution and strongly activates it towards nucleophilic aromatic substitution . This reversal of polarity is a cornerstone of its application in organic synthesis, allowing for reactions that are impossible with free benzene.

Experimental Protocol: Synthesis and Characterization

Synthesis via the Mahaffy–Pauson Method

A common and direct laboratory synthesis involves the thermal reaction of hexacarbonylchromium with benzene.

Caption: Figure 3: Workflow for the synthesis of (C₆H₆)Cr(CO)₃.

Detailed Steps:

-

Setup: A two-necked round-bottom flask is equipped with a reflux condenser and a nitrogen or argon inlet.

-

Reagents: Hexacarbonylchromium (Cr(CO)₆) and a large excess of benzene are added to the flask. A high-boiling co-solvent like dibutyl ether is often used to achieve the required temperature.

-

Reaction: The mixture is heated to reflux (typically 120-140 °C) under a constant, gentle flow of inert gas for 24-48 hours. The reaction is light-sensitive and should be protected from direct light.

-

Workup: After cooling to room temperature, the reaction mixture is filtered to remove any unreacted, insoluble Cr(CO)₆. The excess benzene and solvent are then removed under reduced pressure.

-

Purification: The resulting crude solid is purified. Sublimation is an effective method for obtaining high-purity product. Alternatively, column chromatography on silica gel or alumina can be used, although the complex can be sensitive to decomposition on acidic stationary phases.

Characterization by X-ray Crystallography

This protocol provides the definitive solid-state structure.

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified complex in a suitable solvent (e.g., hexane or methylene chloride).

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map and a preliminary molecular model. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data, yielding the final, precise molecular structure.

Conclusion

This compound is far more than a chemical curiosity; it is a textbook example of how transition metal coordination can be used to control and manipulate the electronic properties and reactivity of organic ligands. Its "piano stool" structure is a consequence of a robust, synergistic bonding scheme involving simultaneous electron donation from the arene's π-system to the metal and back-donation from the metal into the π* orbitals of both the arene and carbonyl ligands. This electronic framework, confirmed by extensive spectroscopic and crystallographic data, not only provides a deep understanding of metal-ligand bonding but also unlocks unique pathways in organic synthesis, solidifying the role of (η⁶-C₆H₆)Cr(CO)₃ as a compound of enduring scientific importance.

References

-

Wikipedia. (Benzene)chromium tricarbonyl. [Link]

-

NIST. (Benzene)chromiumtricarbonyl. NIST Chemistry WebBook. [Link]

-

ChemTube3D. Benzene chromium tricarbonyl – C3v. University of Liverpool. [Link]

-

Topf, M., & Rzaepa, H. S. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1087–1097. [Link]

-

PubChem. (eta6-Benzene)tricarbonylchromium. National Center for Biotechnology Information. [Link]

-

Semmelhack, M. F. (2006). Product Class 4: Arene-Transition-Metal Complexes. Science of Synthesis, 2, 2.4. [Link]

-

Low, A. A., & Hall, M. B. (2000). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6‐C6H6)Cr(CO)3. International Journal of Quantum Chemistry, 77(1), 152-160. [Link]

-

ResearchGate. (2000). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. [Link]

-

Bhulana Academy. (2022, January 28). benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified [Video]. YouTube. [Link]

(Benzene)tricarbonylchromium electronic properties and electron density

An In-depth Technical Guide to the Electronic Properties and Electron Density of (Benzene)tricarbonylchromium

Abstract

(η⁶-Benzene)tricarbonylchromium, (C₆H₆)Cr(CO)₃, stands as a foundational "piano stool" complex in organometallic chemistry. First synthesized by Fischer and Öfele in 1957, its discovery opened a rich field of study into metal-arene bonding and reactivity.[1][2] The coordination of a chromium tricarbonyl moiety to a benzene ring profoundly alters the electronic landscape of the arene, transforming it from an electron-rich nucleophile into a versatile electrophilic synthon. This guide provides a detailed exploration of the electronic structure, bonding, and electron density distribution of (C₆H₆)Cr(CO)₃, bridging fundamental principles with experimental validation and practical implications for chemical synthesis. We will dissect the synergistic interplay of ligand-to-metal donation and metal-to-ligand back-bonding, examine the experimental evidence from spectroscopic and crystallographic techniques, and illustrate how these electronic perturbations govern the unique reactivity of the complex.

Molecular Structure and Synthesis

The archetypal synthesis of this compound involves the direct thermal reaction of hexacarbonylchromium, Cr(CO)₆, with benzene.[1] This ligand exchange reaction is typically performed by heating the reactants, often using benzene as both the reactant and solvent, or with a high-boiling co-solvent like di-n-butyl ether.[3][4]

Cr(CO)₆ + C₆H₆ → (η⁶-C₆H₆)Cr(CO)₃ + 3 CO[1]

The resulting product is a stable, yellow crystalline solid.[5] Its geometry, often described as a "piano stool," features the Cr atom bonded to the six carbon atoms of the planar benzene ring and three carbonyl ligands. High-precision X-ray and neutron diffraction studies have provided detailed structural parameters. A key finding is the distortion of the benzene ring upon complexation. The C-C bonds in the ring are no longer equivalent, exhibiting a slight alternation in length.[6][7][8] This distortion is a direct consequence of the electronic interaction with the Cr(CO)₃ fragment, where the shorter C-C bonds are typically found trans to the carbonyl groups.[6] Furthermore, neutron diffraction studies have shown that the hydrogen atoms are displaced slightly out of the benzene plane, towards the chromium atom.[6]

| Parameter | (C₆H₆)Cr(CO)₃ | Free Benzene | Reference |

| Average C-C Bond Length (Å) | ~1.42 | ~1.39 | [9] |

| Cr-C (arene) Distance (Å) | ~2.23 | N/A | [10] |

| Cr-C (carbonyl) Distance (Å) | ~1.84 | N/A | [10] |

| C-O Bond Length (Å) | ~1.16 | N/A | [10] |

Table 1: Selected structural parameters for this compound compared to free benzene.

The Electronic Core: Bonding and Electron Density

The unique properties of (C₆H₆)Cr(CO)₃ stem from a synergistic bonding model involving both ligand-to-metal σ-donation and metal-to-ligand π-back-bonding.[11] The Cr(CO)₃ fragment is a powerful electron-withdrawing group, a property that dominates the reactivity of the complexed arene.[2][12]

Molecular Orbital Interactions:

-

σ-Donation (Arene → Metal): The filled π-orbitals of the benzene ring (primarily the HOMO) overlap with empty d-orbitals on the chromium atom (e.g., d₂², dₓ₂₋y₂, dₓy), donating electron density to the metal center. This is the primary interaction that forms the chromium-arene bond.[13]

-

π-Back-bonding (Metal → Ligands): This is the crucial interaction that defines the electronic character of the complex. Filled d-orbitals on the electron-rich Cr(0) center (e.g., dₓz, dᵧz) overlap with the empty π* antibonding orbitals of both the benzene ring and, more significantly, the carbonyl ligands.[14][15] This back-donation of electron density from the metal to the ligands stabilizes the complex by delocalizing electron density away from the metal.[15]

The consequence of this electronic arrangement is a net withdrawal of π-electron density from the benzene ring, making it significantly more electron-deficient than free benzene.[12][16] This is supported by numerous theoretical studies, including ab initio molecular orbital calculations and density functional theory (DFT), which show that the distortion of the benzene ring is a direct result of the electronic influence of the Cr(CO)₃ fragment.[7][8][17]

Caption: Key molecular orbital interactions in (C₆H₆)Cr(CO)₃.

Experimental Probes of Electronic Structure

A multi-technique approach is essential to fully elucidate the electronic properties. Each method provides a unique piece of the puzzle, and their combination yields a self-validating picture of the molecule's electronic core.

Infrared (IR) Spectroscopy

-

Causality: The vibrational frequencies of the carbonyl ligands (ν(CO)) are exquisitely sensitive reporters of the electronic environment at the metal center. Stronger π-back-bonding from the chromium to the CO π* orbitals populates these antibonding orbitals, weakening the C≡O triple bond. This results in a lower stretching frequency compared to free CO (2143 cm⁻¹).[15] Because the benzene ligand is a net electron donor, it increases the electron density on the chromium, enhancing back-bonding to the CO ligands and further lowering their stretching frequencies relative to Cr(CO)₆.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of (C₆H₆)Cr(CO)₃ in a non-polar solvent transparent in the relevant IR region (e.g., hexane, cyclohexane). Alternatively, prepare a KBr pellet for solid-state analysis.

-

Data Acquisition: Using an FTIR spectrometer, acquire a spectrum in the 2100-1800 cm⁻¹ range.

-

Analysis: Observe the strong absorption bands corresponding to the C-O stretches. For (C₆H₆)Cr(CO)₃, these typically appear around 1981 cm⁻¹ and 1916 cm⁻¹.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality:

-

¹H NMR: The protons on the complexed benzene ring experience a significant upfield shift (to ~δ 5.3 ppm) compared to free benzene (δ 7.3 ppm). This is attributed to several factors, including the magnetic anisotropy of the Cr(CO)₃ group and the increased electron density in the C-H bonding region, despite the overall withdrawal from the π-system.[16][18]

-

¹³C NMR: The ring carbons also show a characteristic shift, providing further evidence of the altered electronic environment.

-

-

Protocol:

-

Sample Preparation: Dissolve a sample of (C₆H₆)Cr(CO)₃ in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

-

Analysis: Compare the chemical shifts of the arene protons and carbons to those of uncomplexed benzene.

-

| Nucleus | (C₆H₆)Cr(CO)₃ (δ, ppm) | Free Benzene (δ, ppm) | Key Observation |

| ¹H | ~5.3 | ~7.3 | Significant upfield shift |

| ¹³C | ~92 | ~128 | Significant upfield shift |

Table 2: Typical NMR chemical shifts illustrating the electronic effect of complexation.

X-ray Crystallography and Electron Density Mapping

-

Causality: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.[10] High-resolution diffraction experiments allow for the mapping of the electron deformation density—the difference between the experimentally observed electron density and the density of a theoretical spherical, non-interacting atom model. This map visually reveals the accumulation of electron density in bonding regions and lone pairs, providing direct experimental evidence of the bonding interactions.

-

Protocol:

-

Crystal Growth: Grow single crystals of (C₆H₆)Cr(CO)₃ suitable for diffraction, typically by slow evaporation or cooling of a saturated solution.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Solve the phase problem to generate an initial structural model. Refine this model against the experimental data to obtain precise atomic positions and thermal parameters.[3]

-

Electron Density Analysis: For high-resolution data, perform a multipole refinement to model the aspherical nature of the valence electron density, generating experimental electron deformation density maps.[19]

-

Caption: Relationship between electronic properties and chemical reactivity.

Conclusion

This compound is more than a historical curiosity; it is a masterclass in the principles of organometallic bonding and reactivity. The dominant electronic feature is the powerful electron-withdrawing nature of the Cr(CO)₃ fragment, driven by extensive metal-to-ligand back-bonding. This fundamentally alters the electron density of the coordinated arene, a change that is directly observable through a suite of spectroscopic and crystallographic techniques. For researchers, scientists, and drug development professionals, understanding these core electronic properties is paramount, as they provide the rational basis for the complex's widespread utility in activating aromatic systems for the strategic construction of complex molecular architectures.

References

- Fischer, E. O.; Öfele, K. (1957). Über Aromatenkomplexe von Metallen, XIII. Über die Darstellung von Aromaten-Metall-Carbonylen aus Aromaten-Metallen und Kohlenoxyd. Chemische Berichte, 90(10), 2532-2535. (URL not readily available)

-

Rees, B.; Coppens, P. (1973). Electronic structure of benzene chromium tricarbonyl by X-ray and neutron diffraction at 78 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(11), 2515-2528. [Link]

-

Low, A. A.; Hall, M. B. (2000). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η⁶‐C₆H₆)Cr(CO)₃. International Journal of Quantum Chemistry, 77(1), 152-160. [Link]

-

Semantic Scholar. (n.d.). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(benzene)chromium. Retrieved from [Link]

-

Butenschön, H. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1059-1070. [Link]

-

Wikipedia. (n.d.). Benzylic activation in tricarbonyl(arene)chromium complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.5.2: Cyclic π systems. Retrieved from [Link]

-

Rosillo, M.; Domínguez, G.; Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604. [Link]

-

Bailey, M. F.; Dahl, L. F. (1965). Three-Dimensional Crystal Structure of Benzenechromium Tricarbonyl with Further Comments on the Dibenzenechromium Structure. Inorganic Chemistry, 4(9), 1314-1319. [Link]

-

Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 21(14), 2800-2820. [Link]

-

NIST. (n.d.). Benzenechromiumtricarbonyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structure of tricarbonyl(η⁶-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 24 - Transition Metal Arene Complexes: Reactivity. Retrieved from [Link]

-

Rosillo, M.; Domínguez, G.; Pérez-Castells, J. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36, 1589-1604. [Link]

-

Emanuel, R. V.; Randall, E. W. (1969). Investigations of the effect of electronic distribution and magnetic anisotropy on the proton magnetic resonance spectra of substituted benzenechromium tricarbonyl complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3002-3006. [Link]

-

ResearchGate. (n.d.). Chromium Tricarbonyl and Chromium Benzene Complexes of Graphene, Their Properties, Stabilities, and Inter-Ring Haptotropic Rearrangements – A DFT Investigation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.10: π Systems. Retrieved from [Link]

-

Wikipedia. (n.d.). Pi backbonding. Retrieved from [Link]

-

Corradini, P.; Allegra, G. (1959). X-RAY DETERMINATION OF THE STRUCTURE OF TRICARBONYLCHROMIUM-BENZENE. Journal of the American Chemical Society, 81(21), 5510-5510. [Link]

-

Semmelhack, M. F.; Hall, H. T.; Yoshifuji, M.; Clark, G. (1975). Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 97(5), 1247-1248. [Link]

-

Klopman, G.; Calderazzo, F. (1967). Synthesis and reactivity of chromium tricarbonyl complexes of substituted benzoic esters. Inorganic Chemistry, 6(5), 977-981. [Link]

-

PublicDomainFiles. (2014). Space-filling model of the (benzene)chromium tricarbonyl molecule. Retrieved from [Link]

-

Wang, Y.; Angermund, K.; Goddard, R.; Krueger, C. (1987). Redetermination of the experimental electron deformation density of this compound. Journal of the American Chemical Society, 109(2), 587-589. [Link]

-

Slideshare. (n.d.). Powerpoint on Arene-Metal complexes.pptx. Retrieved from [Link]

-

Price, J. T.; Sorensen, T. S. (1968). Nuclear magnetic resonance study of arene metal tricarbonyl complexes. Canadian Journal of Chemistry, 46(4), 515-522. [Link]

-

ChemRxiv. (n.d.). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. Retrieved from [Link]

-

PublicDomainFiles. (2014). Ball-and-stick model of the (benzene)chromium tricarbonyl molecule. Retrieved from [Link]

-

Cambridge Open Engage. (n.d.). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. Retrieved from [Link]

-

Lichtenberger, D. L.; Fenske, R. F. (1985). Comparison of isolobal fragments: photoelectron spectra and molecular orbital calculations of (arene)tricarbonylchromium, -molybdenum, and-tungsten complexes. Organometallics, 4(11), 1967-1975. [Link]

-

Corradini, P.; Allegra, G. (1960). X-RAY STRUCTURE OF BIS-TRICARBONYL-CHROMIUM-BIPHENYL. Journal of the American Chemical Society, 82(8), 2075-2075. [Link]

-

PubChem. (n.d.). (Benzene)chromium tricarbonyl. Retrieved from [Link]

-

ARC Journals. (n.d.). Synthesis, Spectral, Thermal and Magnetic Studies of Chromium and Molybdenum Carbonyl Complexes Containing N2O2 Donor Sites. Retrieved from [Link]

-

University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy. Retrieved from [Link]

Sources

- 1. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η 6 ‐C 6 H 6 )Cr(CO) 3 | Zendy [zendy.io]

- 8. Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3 | Semantic Scholar [semanticscholar.org]

- 9. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Powerpoint on Arene-Metal complexes.pptx [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Pi backbonding - Wikipedia [en.wikipedia.org]

- 16. Investigations of the effect of electronic distribution and magnetic anisotropy on the proton magnetic resonance spectra of substituted benzenechromium tricarbonyl complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of (Benzene)tricarbonylchromium from Hexacarbonylchromium

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

(Benzene)tricarbonylchromium, often abbreviated as (η⁶-C₆H₆)Cr(CO)₃, is a foundational organometallic complex that serves as a pivotal reagent in modern organic synthesis. Its significance lies in the profound electronic transformation of the coordinated benzene ring, shifting its reactivity from nucleophilic to electrophilic. This guide provides a detailed, field-tested methodology for the synthesis of this compound via the thermal reaction of hexacarbonylchromium with benzene. We delve into the underlying dissociative mechanism, offer a step-by-step experimental protocol with explanations for each critical choice, present comprehensive characterization data, and underscore the stringent safety protocols required for handling the hazardous materials involved. This document is intended to be a self-validating resource for scientists, providing the technical accuracy and practical insights necessary for the successful and safe execution of this important transformation.

Introduction: The Synthetic Utility of Arene Activation

First reported by Fischer and Öfele in 1957, this compound is a yellow, crystalline, air-stable solid that has become an indispensable tool in organic synthesis.[1] The coordination of the electron-withdrawing tricarbonylchromium moiety, often described as a "piano stool" structure, dramatically alters the electronic properties of the otherwise electron-rich benzene ring.[2][3] This complexation renders the arene ring susceptible to nucleophilic aromatic substitution and addition reactions, increases the acidity of its protons, and allows for stereoselective functionalization at the benzylic position.[1][2][4] These unique reactivity patterns enable the construction of complex molecular architectures that are challenging to access through conventional electrophilic aromatic substitution pathways, making (η⁶-arene)Cr(CO)₃ complexes valuable intermediates in medicinal chemistry and materials science.[3][5] The most common and direct preparative route involves the thermal ligand exchange reaction between hexacarbonylchromium and the arene.[2][3]

The Reaction Mechanism: A Dissociative Pathway

The thermal synthesis of this compound from hexacarbonylchromium proceeds through a well-established dissociative mechanism.[5] The initial and rate-determining step involves the thermal expulsion of a carbonyl (CO) ligand from the stable, 18-electron hexacarbonylchromium complex to generate a highly reactive, coordinatively unsaturated 16-electron intermediate, Cr(CO)₅. This species can then lose additional CO ligands. The resulting chromium carbonyl fragment is subsequently intercepted by the π-system of the benzene ring, leading to the displacement of the remaining three CO ligands and the formation of the final (η⁶-benzene)tricarbonylchromium product.[5]

Caption: Simplified dissociative mechanism for the thermal synthesis of (C₆H₆)Cr(CO)₃.

Experimental Protocol: A Deep Dive

This section provides a detailed, validated protocol for the synthesis of this compound, commonly known as the Mahaffy-Pauson method.[1] The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Materials and Reagents

Proper preparation and handling of reagents are paramount for success and safety. All operations should be performed in a certified chemical fume hood.

| Reagent | Formula | M.W. ( g/mol ) | Key Hazards | Notes |

| Hexacarbonylchromium | Cr(CO)₆ | 220.06 | Highly Toxic (Oral, Inhalation), Carcinogen, Light Sensitive[6][7] | White crystalline solid that readily sublimes. |

| Benzene | C₆H₆ | 78.11 | Carcinogen, Flammable, Toxic | Must be dried and deoxygenated prior to use. |

| Di-n-butyl ether | (C₄H₉)₂O | 130.23 | Flammable, Irritant | High-boiling solvent. Must be dried and deoxygenated. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Flammable, Irritant, Peroxide-former | Co-solvent to improve solubility. Must be freshly distilled from a drying agent (e.g., Na/benzophenone). |

| Hexane / Pentane | C₆H₁₄ / C₅H₁₂ | - | Flammable, Irritant | Used for washing and recrystallization. |

| Celite® / Silica Gel | - | - | Inhalation Hazard (dust) | Used for filtration and chromatography. |

Step-by-Step Synthesis & Workflow

The following protocol is designed for a laboratory scale synthesis. All glassware must be oven- or flame-dried and assembled hot under an inert atmosphere (Argon or Nitrogen).

Caption: Experimental workflow for the synthesis and purification of (C₆H₆)Cr(CO)₃.

Detailed Procedure:

-

Apparatus Setup: In a chemical fume hood, assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter connected to a Schlenk line providing an inert atmosphere (Argon or Nitrogen). The apparatus must be rigorously dried.

-

Reagent Addition: To the flask, add hexacarbonylchromium (e.g., 2.20 g, 10.0 mmol). Under a positive flow of inert gas, add 90 mL of dry, deoxygenated di-n-butyl ether and 10 mL of freshly distilled THF. Finally, add dry, deoxygenated benzene (e.g., 2-5 equivalents, or it can be used as the solvent itself).[3] The THF co-solvent is crucial for maintaining the solubility of Cr(CO)₆ at the start of the reaction.[1][8]

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. Oxygen can lead to the oxidative decomposition of the product.[1]

-

Thermal Reaction: Wrap the flask in aluminum foil to protect the reaction from light, as arene-chromium complexes can be photolytically active.[2] Heat the mixture to a gentle reflux (approx. 140°C in the specified solvent mixture) using an oil bath. The reaction is typically run for 24-72 hours.[1]

-

Expert Insight: A common issue is the sublimation of Cr(CO)₆ into the condenser, reducing its concentration in the reaction mixture.[9] Ensuring the condenser is efficient and that the reflux ring is well-controlled can mitigate this. The reaction progress can be monitored by the color change from colorless to a deep yellow or orange solution.

-

-

Work-up: After the reaction is complete (as judged by consumption of Cr(CO)₆ via TLC), cool the mixture to room temperature.

-

Filtration: Filter the cooled solution through a pad of Celite® under an inert atmosphere to remove any insoluble residues and unreacted Cr(CO)₆. Wash the filter cake with a small amount of hexane to ensure complete transfer of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude yellow-orange solid.

-

Purification:

-

Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., diethyl ether or hexane) and allow it to cool slowly to obtain pure yellow crystals.[10]

-

Sublimation: For higher purity, the crude product can be sublimed under high vacuum (e.g., 80-85°C at 10⁻³ mm Hg).[5][10] This is a very effective method for removing non-volatile impurities.

-

-

Drying and Storage: Dry the purified yellow crystals under vacuum. The typical yield is 60-85%. Store the product in a sealed vial, protected from light.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.[3][11]

| Property | Observation |

| Appearance | Yellow crystalline solid[2][10] |

| Melting Point | 163-166 °C[2][10] |

| Solubility | Soluble in common nonpolar organic solvents like THF, ether, and benzene; insoluble in water.[2] |

Spectroscopic Data:

| Technique | Solvent | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | ~5.3 ppm (singlet, 6H)[10] |

| ¹³C NMR | CDCl₃ | ~92 ppm (Ar-C), ~233 ppm (C≡O) |

| IR (thin film) | - | ~1970 and ~1890 cm⁻¹ (strong, C≡O stretching)[12] |

-

Rationale for Spectroscopic Shifts: The most telling feature in the ¹H NMR spectrum is the significant upfield shift of the aromatic protons (from ~7.3 ppm in free benzene to ~5.3 ppm).[12] This shielding effect is a direct consequence of the π-complexation to the electron-rich chromium center. The IR spectrum is dominated by two very strong absorptions for the carbonyl ligands, characteristic of the C₃ᵥ local symmetry of the Cr(CO)₃ fragment.[12][13]

Critical Safety Considerations

Both the starting material and the product are hazardous. Strict adherence to safety protocols is non-negotiable.

| Substance | CAS Number | Hazard Statements (GHS) | Key Precautions |

| Hexacarbonylchromium | 13007-92-6 | H301 (Toxic if swallowed), H317 (May cause allergic skin reaction), H350i (May cause cancer by inhalation), H410 (Very toxic to aquatic life)[6][7] | Handle only in a fume hood.[14] Avoid creating dust.[15] Use appropriate PPE (gloves, safety goggles, lab coat).[14] Store protected from light.[16] |

| This compound | 12082-08-5 | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2] | Handle in a fume hood. Avoid skin contact and inhalation. |

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][14]

-

Engineering Controls: All manipulations involving Cr(CO)₆ must be performed within a certified chemical fume hood to prevent inhalation of the volatile and toxic solid.[7][15]

-

Spill Response: In case of a spill, do not create dust.[16] Dampen the solid with a solvent like acetone and transfer to a sealed container for hazardous waste disposal.[16] Evacuate the area and ensure proper ventilation before cleanup.

-

Waste Disposal: All chromium-containing waste, including residual solids and contaminated solvents, must be collected in a designated, labeled hazardous waste container for disposal according to institutional and local regulations. Do not discharge into drains.[6][15]

Conclusion

The synthesis of this compound via the direct thermal method is a robust and scalable procedure that provides access to a uniquely reactive and synthetically valuable organometallic complex. While the procedure is straightforward, success and safety depend critically on the rigorous exclusion of air and moisture, careful temperature control to manage the sublimation of the starting material, and an unwavering commitment to safety protocols when handling highly toxic chromium carbonyls. This guide provides the foundational knowledge and practical insights for researchers to confidently incorporate this powerful synthetic tool into their research programs.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Chromium hexacarbonyl, 99%. Retrieved from [Link]

-

Wikipedia. (n.d.). (Benzene)chromium tricarbonyl. Retrieved from [Link]

-

Sabinet African Journals. (n.d.). Proton magnetic resonance and infrared spectral characterisation of tricarbonylchromium complexes of N-benzylideneaniline. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 4: Arene Complexes of Cr, Mo, and W. Retrieved from [Link]

-

Maurer, C., et al. (2025). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv. Retrieved from [Link]

-

Cambridge Open Engage. (2025, March 13). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. Retrieved from [Link]

-

Ferraz, H. M. C., et al. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1034–1042. Retrieved from [Link]

-

ResearchGate. (2008). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. Retrieved from [Link]

-

Bhulana Academy. (2022, January 29). benzene chromium tricarbonly [c6h6Cr(CO)3] | preparation, structure and bonding | simplified. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Benzenechromiumtricarbonyl. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (2024, April 18). Spectroscopic Characterization of Highly Excited Neutral Chromium Tricarbonyl. Retrieved from [Link]

-

Chemdad. (n.d.). BENZENE CHROMIUM TRICARBONYL. Retrieved from [Link]

-

ResearchGate. (2017). Preparation of Arene Chromium Tricarbonyl Complexes Using Continuous-Flow Processing: (η6-C6H5CH3)Cr(CO)3 as an Example. Retrieved from [Link]

Sources

- 1. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.fr [fishersci.fr]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. researchgate.net [researchgate.net]

- 10. BENZENE CHROMIUM TRICARBONYL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. journals.co.za [journals.co.za]

- 13. cluster.dicp.ac.cn [cluster.dicp.ac.cn]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. CHROMIUM CARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physical Properties of (Benzene)tricarbonylchromium

<Senior Application Scientist >

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzene)tricarbonylchromium, with the chemical formula Cr(C₆H₆)(CO)₃, is a foundational organometallic compound characterized by its "piano stool" geometry.[1][2] This yellow crystalline solid is a staple in synthetic chemistry, primarily due to the significant alteration of the benzene ring's electronic properties upon coordination with the chromium tricarbonyl moiety.[2] A thorough understanding of its physical properties, particularly its melting point and solubility, is paramount for its effective application in research and development. This guide provides a comprehensive overview of these key physical characteristics, supported by experimental protocols and theoretical insights.

Introduction: The Archetypal "Piano Stool" Complex

First synthesized by Fischer and Öfele in 1957, this compound is a stable 18-electron complex.[1] This stability arises from the synergistic bonding between the chromium atom and the benzene and carbonyl ligands. The chromium atom, in its zero-oxidation state, contributes 6 valence electrons, the benzene ligand donates 6 π-electrons, and the three carbonyl ligands each contribute 2 electrons, summing to the stable 18-electron configuration.[1] This electron configuration dictates the molecule's geometry and reactivity. The complex's primary utility in organic synthesis stems from its ability to activate the benzene ring for nucleophilic aromatic substitution, a transformation that is otherwise challenging.[2]

Core Physical Properties

A precise understanding of the physical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the literature consistently reports a melting point in the range of 163-166 °C .[2][3][4][5][6] This relatively sharp melting range suggests a well-defined crystalline structure. It is also noted that the compound can sublime at 130 °C under reduced pressure (0.267 kPa), a property that can be exploited for purification.[3]

| Property | Value | Source(s) |

| Melting Point | 163-166 °C | [2][3][4][5][6] |

| Sublimation Point | 130 °C at 0.267 kPa | [3] |

Solubility Profile

This compound is a nonpolar compound, which dictates its solubility in various solvents. It is generally insoluble in water but exhibits good solubility in common nonpolar organic solvents.[2][4] This solubility is crucial for its use in solution-phase reactions. While comprehensive quantitative solubility data is scarce in the literature, qualitative solubility information is well-established.

| Solvent | Polarity | Solubility | Notes |

| Tetrahydrofuran (THF) | Polar aprotic | Soluble | A common reaction solvent.[1][7][8] |

| Diethyl ether | Non-polar | Soluble | Often used for recrystallization.[1][7][8] |

| Benzene | Non-polar | Soluble | [7][8] |

| Hexane | Non-polar | Sparingly Soluble | Can be used for recrystallization.[1] |

| Pentane | Non-polar | Insoluble | Used for washing to remove impurities.[7] |

The solubility in solvents like THF and diethyl ether facilitates its use as a reagent and catalyst in a wide array of organic transformations.[1]

Experimental Protocols

To ensure the reliable use of this compound, accurate determination of its physical properties is essential. The following are standard protocols for determining its melting point and solubility.

Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point of this compound.

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (around 145 °C).

-

Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.

-

Melting Point Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Trustworthiness: A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Protocol for Qualitative Solubility Determination

This protocol describes a method for assessing the qualitative solubility of this compound in various solvents.

Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound sample

-

A selection of test solvents (e.g., THF, diethyl ether, hexane, water)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Solute Addition: Add a small, precisely weighed amount (e.g., 10 mg) of this compound to the test tube.

-

Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observation: Allow the mixture to stand and observe.

-

Soluble: The solid completely dissolves, leaving a clear, colored solution.

-

Sparingly Soluble: A portion of the solid dissolves, but some undissolved solid remains.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains colorless or only slightly colored.

-

-

Record Keeping: Record the observations for each solvent tested.

Expertise & Experience: For organometallic compounds sensitive to air and moisture, it is crucial to perform these operations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.[1]

Structural Influence on Physical Properties

The unique "piano stool" structure of this compound, where the planar benzene ring is π-bonded to the Cr(CO)₃ fragment, is central to its physical properties.

Caption: Influence of the molecular structure of this compound on its key physical properties.

The coordination of the electron-withdrawing Cr(CO)₃ group to the benzene ring significantly alters the electron density of the aromatic system. This change in electronic structure, along with the overall molecular symmetry and packing efficiency in the crystal lattice, contributes to its specific melting point. The nonpolar nature of both the benzene ring and the carbonyl ligands results in the compound's characteristic solubility in nonpolar organic solvents.

Conclusion

A comprehensive understanding of the melting point and solubility of this compound is fundamental for its effective utilization in synthetic chemistry. The well-defined melting point serves as a reliable indicator of purity, while its solubility profile dictates the choice of reaction media. The experimental protocols provided herein offer a framework for the consistent and accurate determination of these crucial physical properties, ensuring the integrity and reproducibility of research outcomes. As a Senior Application Scientist, I emphasize the importance of meticulous experimental technique, especially when handling air- and moisture-sensitive compounds, to achieve reliable and meaningful data.

References

-

Wikipedia. (n.d.). (Benzene)chromium tricarbonyl. Retrieved from [Link]

-

ChemBK. (2024). Chromium, (benzene)tricarbonyl-. Retrieved from [Link]

-

PubChem. (n.d.). (eta6-Benzene)tricarbonylchromium. Retrieved from [Link]

-

NIST. (n.d.). Benzenechromiumtricarbonyl. Retrieved from [Link]

-

ResearchGate. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Retrieved from [Link]

-

ResearchGate. (2025). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η6-C6H6)Cr(CO)3. Retrieved from [Link]

-

Chemsrc. (2025). (η6-C6H6)Cr(CO)3 | CAS#:697302-50-4. Retrieved from [Link]

-

PubChem. (n.d.). (Benzene)chromium tricarbonyl. Retrieved from [Link]

-

NJ.gov. (n.d.). MANGANESE, CYCLOPENTADIENYLTRICARBONYL. Retrieved from [Link]

-

Wikipedia. (n.d.). Chromium hexacarbonyl. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Benzene Chromium Tricarbonlyl丨CAS 12082-08-5丨Cr(C6H6)(CO)3 - Wolfa [wolfabio.com]

- 5. Benzene-chromium(0) tricarbonyl 98 12082-08-5 [sigmaaldrich.com]

- 6. 12082-08-5 CAS MSDS (BENZENE CHROMIUM TRICARBONYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. BENZENE CHROMIUM TRICARBONYL | 12082-08-5 [chemicalbook.com]

- 8. BENZENE CHROMIUM TRICARBONYL | 12082-08-5 [amp.chemicalbook.com]

Spectroscopic Signature of a Classic Piano Stool: An In-Depth Technical Guide to (Benzene)tricarbonylchromium

This technical guide provides a comprehensive analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for the archetypal "piano stool" complex, (η⁶-benzene)tricarbonylchromium, a cornerstone compound in organometallic chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the characterization of organometallic species. We will delve into the causal relationships between molecular structure and spectral features, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.

Introduction: The Significance of (Benzene)tricarbonylchromium

This compound, with the formula Cr(C₆H₆)(CO)₃, is a yellow crystalline solid that has been pivotal in advancing our understanding of metal-arene bonding.[1] Its stability and the profound electronic modifications induced in the benzene ring upon coordination to the chromium tricarbonyl fragment have established it as a valuable reagent and catalyst in organic synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and electronic structure of this and related organometallic complexes.

Infrared (IR) Spectroscopy: Probing the Metal-Ligand Interface

Infrared spectroscopy is a powerful, non-destructive technique for characterizing this compound, primarily by providing information about the carbonyl (CO) and metal-carbon (Cr-C) bonding.

Theoretical Framework: The Impact of π-Backbonding

The key to interpreting the IR spectrum of this compound lies in understanding the concept of π-backbonding. The chromium atom donates electron density from its d-orbitals into the π* antibonding orbitals of the carbonyl ligands. This interaction strengthens the Cr-C bond but weakens the C-O triple bond. As a result, the C-O stretching vibrations (ν(CO)) in the complex appear at a lower frequency compared to free carbon monoxide (2143 cm⁻¹). The extent of this shift provides a direct measure of the electron-donating ability of the other ligands attached to the metal center, in this case, the benzene ring.

Characteristic Vibrational Frequencies

The IR spectrum of this compound is dominated by strong absorption bands in the carbonyl stretching region. Due to the C₃ᵥ symmetry of the Cr(CO)₃ moiety, two IR-active vibrational modes are expected: a symmetric stretching mode (A₁) and a doubly degenerate asymmetric stretching mode (E).

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

| ν(CO) | ~1985 | Very Strong | A₁ (Symmetric C-O stretch) |

| ν(CO) | ~1915 | Very Strong | E (Asymmetric C-O stretch) |

| ν(Cr-C) | ~660-630 | Medium | Cr-C stretch |

| ν(C-H) aromatic | ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ν(C=C) aromatic | ~1600-1400 | Weak-Medium | Aromatic C=C in-ring stretch |

| γ(C-H) aromatic | ~900-675 | Strong | Aromatic C-H out-of-plane bend |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or solution) and the solvent used.